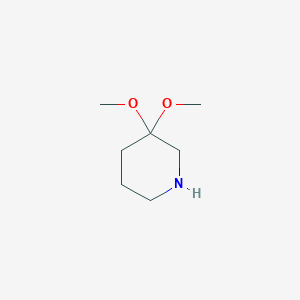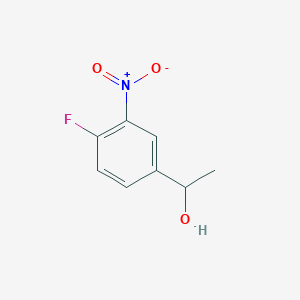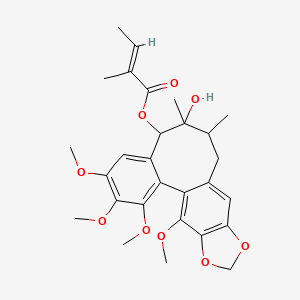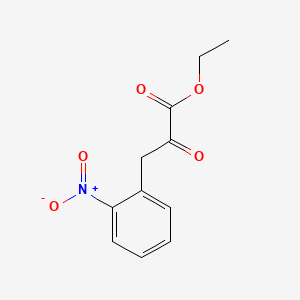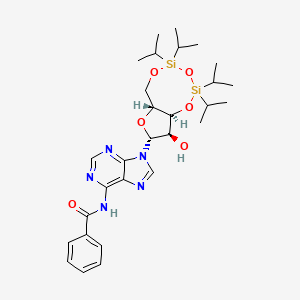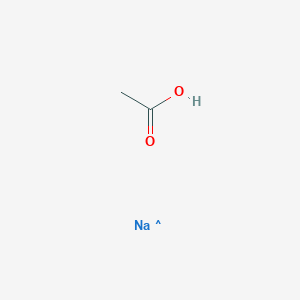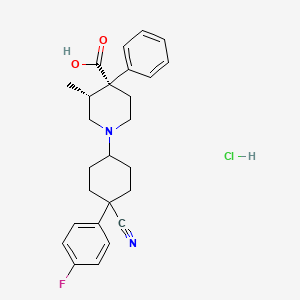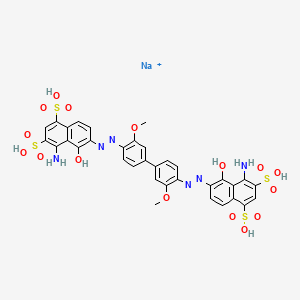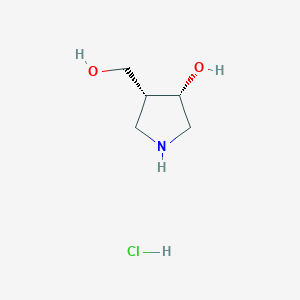
1,3,10,12-Tetraoxacyclooctadecane-2,11-dione
Übersicht
Beschreibung
1,3,10,12-Tetraoxacyclooctadecane-2,11-dione is a cyclic organic compound with the molecular formula C14H24O6 and a molecular weight of 288.34 g/mol . This compound is characterized by its unique structure, which includes four oxygen atoms forming a cyclic ether and two ketone groups. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diols with diacid chlorides in the presence of a base to form the cyclic ether structure. Industrial production methods may utilize similar synthetic routes but on a larger scale, often employing catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
1,3,10,12-Tetraoxacyclooctadecane-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,3,10,12-Tetraoxacyclooctadecane-2,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione involves its interaction with molecular targets through its ketone and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,3,10,12-Tetraoxacyclooctadecane-2,11-dione can be compared with other cyclic ethers and diketones:
1,4-Dioxane: A simpler cyclic ether with two oxygen atoms, used as a solvent and stabilizer.
Cyclohexanone: A cyclic ketone with a single ketone group, used in the production of nylon and other polymers.
1,3,5-Trioxane: A cyclic trimer of formaldehyde, used as a polymerization initiator and in the production of resins. The uniqueness of this compound lies in its combination of four oxygen atoms and two ketone groups, providing distinct reactivity and applications.
Eigenschaften
IUPAC Name |
1,3,10,12-tetraoxacyclooctadecane-2,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c15-13-17-9-5-1-2-6-10-18-14(16)20-12-8-4-3-7-11-19-13/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNXCRAQMCMOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCOC(=O)OCCCCCCOC(=O)OCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


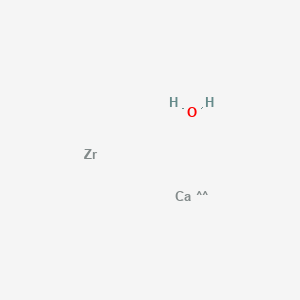
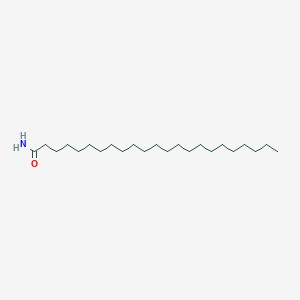
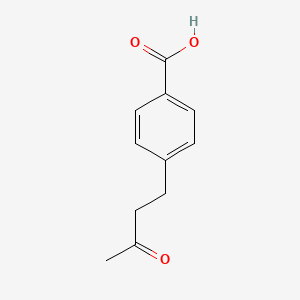
![2,2'-[Oxybis(ethane-2,1-diyloxycarbonyl)]dibenzoic acid](/img/structure/B3394043.png)

